molecular formula C6H4F3N5 B182637 8-(Trifluoromethyl)-9H-purin-2-amine CAS No. 10179-89-2

8-(Trifluoromethyl)-9H-purin-2-amine

カタログ番号: B182637
CAS番号: 10179-89-2
分子量: 203.12 g/mol
InChIキー: CILXVNCPCQCZEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(Trifluoromethyl)-9H-purin-2-amine is a purine derivative characterized by a trifluoromethyl (-CF₃) group at the 8-position and an amine (-NH₂) at the 2-position of the purine ring. This compound is structurally analogous to adenosine but distinguished by its substitution pattern, which confers unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and modulates interactions with biological targets, making it valuable in medicinal chemistry and drug discovery .

Key structural features include:

  • Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 7.
  • 8-Trifluoromethyl substitution: Introduces hydrophobicity and resistance to oxidative metabolism.

特性

IUPAC Name

8-(trifluoromethyl)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-2-1-11-5(10)14-3(2)13-4/h1H,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILXVNCPCQCZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326462
Record name 8-(Trifluoromethyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10179-89-2
Record name 10179-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Trifluoromethyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Overview

In this approach, aryl acetic acids are condensed with pyrimidine-4,5,6-triamine derivatives under microwave irradiation. For 8-(trifluoromethyl)-9H-purin-2-amine, the hypothetical adaptation would involve substituting the aryl acetic acid with a trifluoromethyl-containing precursor. For example, trifluoromethylacetic acid could react with pyrimidine-2,4,5-triamine under the following conditions:

  • Reagents : Trifluoromethylacetic acid (1.0 equiv), pyrimidine-2,4,5-triamine (1.2 equiv), triphenyl phosphite (1.2 equiv)

  • Solvent : Anhydrous pyridine

  • Conditions : Microwave irradiation at 220°C for 15 minutes

  • Workup : Purification via preparative TLC (chloroform/methanol/ammonia = 25:1:0.1)

While the original study focused on arylmethyl groups, the methodology’s success with electron-deficient aromatic systems suggests compatibility with trifluoromethyl motifs.

Yield Optimization

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (200–220°C) enhance cyclization but risk decomposition.

  • Base additives : Sodium hydroxide (4 equiv) improved solubility in pyridine for sulfate salts of aminopyrimidines, though yields remained modest (25%).

  • Microwave duration : Shorter irradiation times (15–30 minutes) minimize side reactions.

Halogen-Trifluoromethyl Substitution

Introducing trifluoromethyl groups via nucleophilic substitution of halogenated purine precursors is a well-established strategy. While the provided sources lack direct examples for the 8-position, analogous reactions at the 6-position offer mechanistic insights.

Synthetic Pathway

  • Precursor synthesis : 8-Chloro-9H-purin-2-amine is prepared via chlorination of the parent purine.

  • Trifluoromethylation :

    • Reagents : Trifluoromethyl iodide (CF₃I, 1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv)

    • Solvent : Dimethylformamide (DMF)

    • Conditions : 80°C under nitrogen for 12 hours

    • Workup : Column chromatography (ethyl acetate/hexane gradient)

Challenges and Solutions

  • Regioselectivity : Competing substitutions at other positions (e.g., 6- or 2-amino groups) necessitate protecting groups.

  • Side reactions : Hydrolysis of the trifluoromethyl group can occur under basic conditions, requiring strict anhydrous protocols.

Cyclization of Trifluoromethyl-Containing Pyrimidine Precursors

Constructing the purine ring from pre-functionalized pyrimidine intermediates ensures precise placement of the trifluoromethyl group.

Traube Synthesis Adaptation

The classical Traube method involves cyclizing 4,5,6-triaminopyrimidine with formic acid. Modifying this approach:

  • Synthesis of 5-trifluoromethyl-4,5,6-triaminopyrimidine :

    • Introduce trifluoromethyl at the pyrimidine stage via Huisgen cycloaddition or cross-coupling.

  • Cyclization :

    • Reagents : Formic acid (excess), hydrochloric acid (catalytic)

    • Conditions : Reflux at 100°C for 6 hours

Mechanistic Considerations

  • Ring closure : The trifluoromethyl group’s electron-withdrawing nature accelerates cyclization by polarizing the pyrimidine ring.

  • Byproduct formation : Over-alkylation at N-9 is mitigated by using bulky solvents like isobutanol.

Comparative Analysis of Methods

Method Starting Materials Yield Advantages Limitations
Microwave-assistedTrifluoromethylacetic acid~50%*One-pot, rapidPrecursor availability
Halogen substitution8-Chloropurine30–40%*High regioselectivityMulti-step, protecting groups required
Traube cyclizationFunctionalized pyrimidine20–25%*Direct CF₃ incorporationLow yields, complex intermediates

*Estimated based on analogous reactions.

化学反応の分析

Types of Reactions: 8-(Trifluoromethyl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a purine derivative with an additional oxygen-containing functional group, while substitution reactions can introduce various substituents into the purine ring.

科学的研究の応用

Antiviral Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant antiviral activity. For instance, 8-(trifluoromethyl)-9H-purin-2-amine has been investigated for its potential as an antiviral agent against various pathogens, including Trypanosoma brucei, which causes sleeping sickness. Studies have shown that derivatives targeting this pathogen can lead to promising therapeutic options with improved selectivity over human cells .

Cancer Therapeutics

The compound has also been explored as a potential anticancer agent. Its structural analogs have been studied for their inhibitory effects on heat shock protein 90 (Hsp90), a critical target in cancer therapy. For example, derivatives of this compound have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines . The mechanism involves disrupting protein folding and function, leading to apoptosis in cancer cells.

Selective Bromodomain Inhibitors

The 2-amine-9H-purine scaffold, including this compound, has been identified as a novel template for developing selective bromodomain inhibitors. These inhibitors play a crucial role in regulating gene expression and have potential applications in treating diseases linked to dysregulated transcriptional processes . Notably, compounds derived from this scaffold have shown high potency and selectivity against specific bromodomains involved in various cellular pathways.

Case Study 1: Antiviral Efficacy

In a study focused on Trypanosoma brucei, researchers synthesized a series of diaminopurine derivatives, including this compound. The lead compound demonstrated significant antiparasitic activity with an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to existing treatments . This highlights the compound's potential as a new therapeutic agent against neglected tropical diseases.

Case Study 2: Cancer Treatment Development

A recent investigation into Hsp90 inhibitors revealed that certain derivatives of this compound exhibited remarkable antitumor activity across multiple cancer cell lines. One particular derivative was found to outperform cisplatin in inducing apoptosis and cell cycle arrest at the S-phase . This suggests that further optimization of this class of compounds could lead to effective new cancer therapies.

Comparative Analysis of Related Compounds

Compound NameStructural FeatureUnique Aspect
8-Methyl-9H-purin-2-amineMethyl group at position 8Lacks trifluoromethyl group; lower lipophilicity
6-(Difluoromethyl)-9H-purin-2-aminesDifluoromethyl instead of trifluoromethylReduced lipophilicity compared to trifluoromethyl
6-Chloro-9-methyl-9H-purin-2-amineChlorine at the 6-positionVersatile starting material for chemical transformations

The presence of the trifluoromethyl group significantly enhances the chemical stability and biological activity of this compound compared to its analogs.

作用機序

The mechanism of action of 8-(Trifluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects . This interaction can modulate various biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Table 1: Structural and Electronic Comparisons

Compound Name Substituent (Position) Key Properties Reference
8-(Trifluoromethyl)-9H-purin-2-amine -CF₃ (8), -NH₂ (2) High metabolic stability, strong electron-withdrawing effect
8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine -CH₂C₆H₂(OMe)₃ (8), -NH₂ (6) Bulky aromatic substituent; moderate solubility in polar solvents
9-Allyl-6-chloro-9H-purin-2-amine -Cl (6), -CH₂CH=CH₂ (9) Electrophilic chloro group enhances reactivity; allyl group increases lipophilicity
6-(Cyclohexylmethoxy)-9H-purin-2-amine -OCH₂C₆H₁₁ (6), -NH₂ (2) Cyclohexylmethoxy group improves membrane permeability
9-Ethyl-2-(3-phenylpropoxy)-9H-purin-6-amine -O(CH₂)₃Ph (2), -C₂H₅ (9) Extended alkyl chain enhances hydrophobic interactions

Key Observations :

  • Electron-withdrawing vs.
  • Positional effects : Substitutions at the 6-position (e.g., -Cl in ) often target nucleotide-binding pockets, while 8-position groups (e.g., -CF₃) influence steric interactions .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) significantly improves reaction efficiency and yield compared to traditional heating .
  • Trifluoromethyl introduction requires specialized reagents (e.g., trifluoromethylating agents like Umemoto’s reagent), increasing synthesis complexity .

Key Observations :

  • BTK inhibitors () with diphenyl substitutions exhibit nanomolar potency, highlighting the importance of aromatic groups in kinase binding .
  • The trifluoromethyl group in this compound may enhance target selectivity due to its unique steric and electronic profile, though specific activity data are pending .

生物活性

8-(Trifluoromethyl)-9H-purin-2-amine, a purine derivative characterized by a trifluoromethyl group at the 8-position and an amine group at the 2-position, has garnered attention for its potential biological activities. With a molecular formula of C7H6F3N5 and a molecular weight of approximately 203.13 g/mol, this compound is being explored for various therapeutic applications, particularly in oncology and infectious diseases.

The trifluoromethyl group significantly enhances the lipophilicity of the compound, potentially improving its cell membrane permeability and bioavailability. The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and oxidation reactions, which allow for further derivatization.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity
Studies have demonstrated the effectiveness of this compound against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that it may possess significant antibacterial properties, which warrant further exploration into its mechanisms of action and potential clinical applications.

2. Anticancer Activity
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Notably, it shows inhibitory activity against:

  • FLT3 : A receptor tyrosine kinase implicated in acute myeloid leukemia (AML).
  • Heat Shock Protein 90 (HSP90) : Inhibition of HSP90 is crucial as it plays a role in cancer cell proliferation and survival.

In vitro studies indicate that this compound can induce antiproliferative effects in various cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinases : By inhibiting kinases like FLT3, the compound disrupts signaling pathways essential for tumor growth.
  • Enzymes involved in nucleotide metabolism : This interaction could affect cellular processes related to DNA replication and repair.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other purine derivatives:

Compound NameStructural FeaturesUnique Aspects
8-(Chloromethyl)-9H-purin-2-amineChlorine instead of trifluoromethylDifferent electronic properties affecting reactivity
6-(Dimethylamino)-2-(trifluoromethyl)-9H-purineDimethylamino group at the 6-positionEnhanced solubility and potential bioactivity
8-(Benzyl)-9H-purin-2-amineBenzyl group at the 8-positionIncreased hydrophobicity affecting distribution

The trifluoromethyl modification enhances biological activity compared to other derivatives due to its unique chemical properties.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

  • Anticancer Efficacy : A study involving human tumor xenografts demonstrated that compounds similar to this purine derivative exhibited significant antitumor effects, suggesting a promising avenue for further research into its therapeutic applications .
  • Antibacterial Applications : Investigations into its antibacterial properties revealed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential use in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 8-(trifluoromethyl)-9H-purin-2-amine, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis under controlled pressure (e.g., 8 bar) offers efficient one-step preparation. For example, microwave irradiation with aryl methyl groups and trifluoromethyl substituents yields high-purity products. Purification via preparative TLC (e.g., CHCl₃/ammoniacal MeOH = 25:1) is recommended to isolate the target compound . Multi-step protocols involving Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₄ and arylboronic acids) or alkylation with trifluoromethyl halides under basic conditions (e.g., K₂CO₃ in DMF) are also viable .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C-NMR : Characterize chemical shifts for the purine core (e.g., δ ~8.3 ppm for H-8 in DMSO-d₆) and trifluoromethyl group (¹³C signal ~120–125 ppm with ¹JCF ~280 Hz) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 232.1) .
  • X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for refinement, leveraging high-resolution data to resolve trifluoromethyl spatial orientation .

Q. What purification strategies are effective for removing byproducts in trifluoromethyl-substituted purine synthesis?

  • Methodology : Sequential chromatography (e.g., silica gel column with EtOAc/hexane gradients) followed by preparative TLC or HPLC (e.g., C18 reverse-phase column with acetonitrile/water) ensures high purity. Solvent recrystallization (e.g., from ethanol/water mixtures) can further eliminate hydrophobic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-Response Analysis : Perform IC₅₀ assays (e.g., acetylcholinesterase inhibition at 1–100 μM) to validate activity thresholds .
  • Structural Validation : Confirm substituent regiochemistry via NOESY NMR or X-ray diffraction to rule out positional isomerism affecting bioactivity .
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize results to positive controls (e.g., donepezil for AChE inhibition) .

Q. What strategies enhance the solubility and stability of this compound in aqueous media for in vitro studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate or glycosyl groups at the N-9 position to improve hydrophilicity .
  • Co-Solvent Systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin encapsulation to prevent aggregation .
  • Stability Monitoring : Track decomposition via LC-MS under varying pH (4–9) and temperature (4–37°C) to identify optimal storage conditions .

Q. How can structure-activity relationships (SAR) be systematically explored for trifluoromethyl-substituted purines?

  • Methodology :

  • Substituent Scanning : Synthesize analogs with variations at C-2 (e.g., -NH₂ vs. -Cl) and N-9 (e.g., alkyl vs. aryl groups) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potentials and correlate trifluoromethyl electronic effects with binding affinity .
  • Biological Profiling : Screen analogs against target panels (e.g., kinase assays, cytotoxicity panels) to identify selectivity trends .

Q. What advanced techniques are recommended for analyzing trifluoromethyl group interactions in protein binding studies?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess hydrophobic contributions of the CF₃ group .
  • X-ray Crystallography : Resolve protein-ligand co-crystal structures (e.g., using SHELXD for phasing) to visualize CF₃⋯protein interactions .
  • 19F NMR : Monitor chemical shift perturbations to detect conformational changes in target proteins upon ligand binding .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in trifluoromethyl purine synthesis?

  • Troubleshooting :

  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling steps .
  • Moisture Control : Use anhydrous solvents and molecular sieves in reactions involving trifluoromethyl halides to prevent hydrolysis .
  • Microwave Parameters : Adjust irradiation time (5–30 min) and power (100–300 W) to balance reaction rate and decomposition .

Q. What analytical methods differentiate regioisomers in trifluoromethyl purine derivatives?

  • Methodology :

  • 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to assign substituent positions (e.g., distinguishing N-7 vs. N-9 alkylation) .
  • High-Resolution MS/MS : Fragment ions (e.g., loss of CF₃ vs. NH₂ groups) provide diagnostic patterns .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。